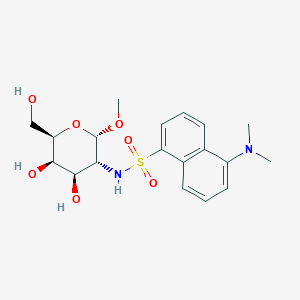

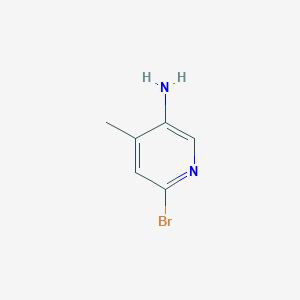

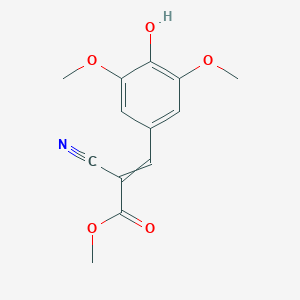

![molecular formula C14H20N2O5 B127294 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol CAS No. 112935-93-0](/img/structure/B127294.png)

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is a chemical compound with the molecular formula C14H20N2O5 and a molecular weight of 296.32 g/mol . It is a derivative of Bambuterol, a long-acting beta2-adrenoceptor agonist used in the treatment of asthma and other respiratory conditions . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

作用机制

Target of Action

The primary target of this compound is the beta2-adrenoceptor . This receptor plays a crucial role in the regulation of bronchial muscle tone, and its activation leads to the relaxation of bronchial smooth muscle .

Mode of Action

The compound acts as a long-acting beta2-adrenoceptor agonist . It stimulates the beta2-adrenoceptors, leading to the activation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .

Biochemical Pathways

The increase in cyclic AMP levels is associated with the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

The compound is a prodrug of terbutaline, meaning it is metabolized into its active form, terbutaline, in the body . It is absorbed orally and preferentially distributed in lung tissue, reducing the first-pass effect . In lung tissue, it is slowly hydrolyzed to produce terbutaline, resulting in a steady and sustained concentration of terbutaline in the blood .

Result of Action

The action of the compound results in the dilation of bronchial passages, which helps in the management of lung diseases associated with bronchospasm .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, liver function can impact the metabolism of the compound, and renal function can affect its excretion . Therefore, dose adjustments may be necessary for people with renal impairment .

准备方法

The synthesis of 5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol involves the modification of Bambuterol through specific chemical reactions. The synthetic route typically includes the following steps:

Starting Material: Bambuterol is used as the starting material.

Reaction Conditions: The tert-butylamino group is removed through a series of chemical reactions involving reagents such as acids or bases under controlled temperature and pressure conditions.

Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the final product.

化学反应分析

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol has several scientific research applications, including:

Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is used in biochemical research to study the interactions and effects of beta2-adrenoceptor agonists.

Medicine: Research involving this compound helps in understanding the pharmacological properties and potential therapeutic applications of beta2-adrenoceptor agonists.

Industry: It is used in the development of new chemical entities and formulations for respiratory conditions

相似化合物的比较

5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol is unique due to the absence of the tert-butylamino group, which differentiates it from Bambuterol and other similar compounds. Some similar compounds include:

Bambuterol: A long-acting beta2-adrenoceptor agonist used in the treatment of asthma.

Terbutaline: A short-acting beta2-adrenoceptor agonist used for the relief of bronchospasm.

Salbutamol: Another short-acting beta2-adrenoceptor agonist used for the treatment of asthma and chronic obstructive pulmonary disease

These compounds share similar pharmacological properties but differ in their chemical structures and duration of action.

属性

IUPAC Name |

[3-(dimethylcarbamoyloxy)-5-(1-hydroxyethyl)phenyl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-9,17H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPOTIPIYTUHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552837 |

Source

|

| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112935-93-0 |

Source

|

| Record name | 5-(1-Hydroxyethyl)-1,3-phenylene bis(dimethylcarbamate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

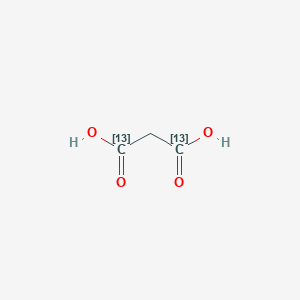

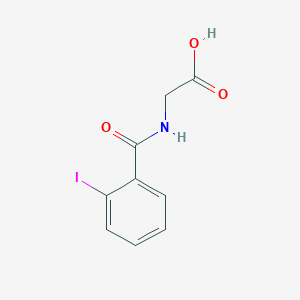

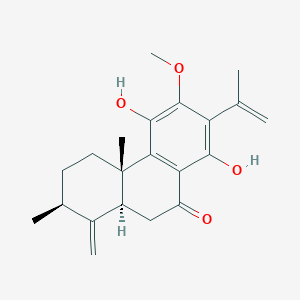

![(1S,1'S)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(S)-(dimethylamino)phenylme](/img/structure/B127233.png)

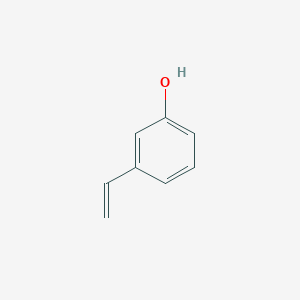

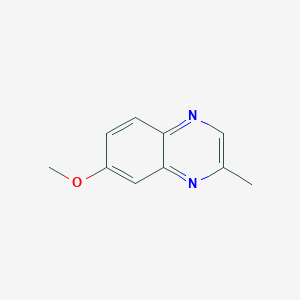

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

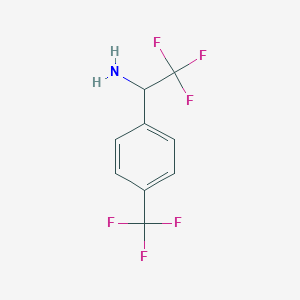

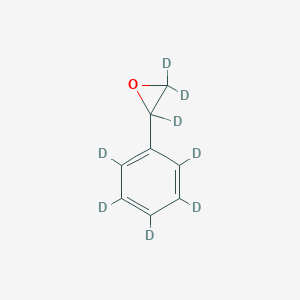

![Butanamide, 3-methyl-N-[(1-methylethoxy)methyl]-](/img/structure/B127246.png)